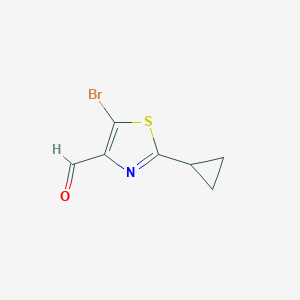![molecular formula C25H28N2O4 B2951161 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898441-97-9](/img/structure/B2951161.png)
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one” is a chemical compound that has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) that are a major therapeutic target for the treatment of numerous disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyran-4-one group, a methoxyphenyl group, and a piperazine group . The exact structure can be determined using techniques such as NMR and X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. As it has been studied for its interactions with alpha1-adrenergic receptors, it likely undergoes binding reactions with these receptors .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one”, focusing on several unique applications:
G-Protein-Coupled Receptor (GPCR) Modulation
This compound has been studied for its potential to modulate alpha1-adrenergic receptors (α1-AR), which are a class of GPCRs. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate, making them a significant target for treating disorders like cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Dopamine Receptor Ligand
The compound has shown promise as a potent and selective D4 dopamine receptor ligand. This suggests potential applications in neurological research and treatment of disorders associated with dopamine dysfunction .
Molecular Dynamics and ADME Profiling
Research has been conducted on the binding data, in silico docking simulations, and molecular dynamics (MD) together with absorption, distribution, metabolism, and excretion (ADME) calculations. This provides valuable insights into the pharmacokinetics and pharmacodynamics of the compound .
Synthesis and Structural Analysis
The compound has been synthesized and its structure confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 NMR (^13C NMR) experiments. This is crucial for understanding its chemical properties and potential modifications for various applications .
Mecanismo De Acción
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to various changes, depending on whether the compound acts as an agonist or antagonist.
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can affect numerous biochemical pathways, leading to various downstream effects. These receptors are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the alpha1-adrenergic receptors. As these receptors are involved in numerous disorders, the compound’s action could potentially be used for the treatment of various neurological conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-6-5-7-20(14-19)17-31-25-18-30-21(15-23(25)28)16-26-10-12-27(13-11-26)22-8-3-4-9-24(22)29-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWJCMRHYPZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2951078.png)
![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)
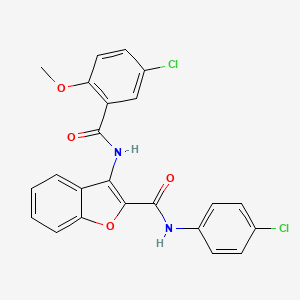
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)
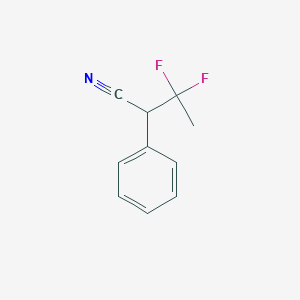
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2951087.png)
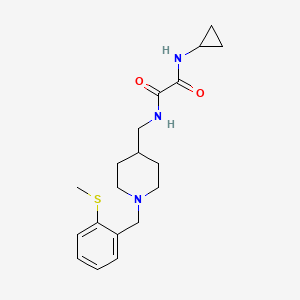
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2951091.png)
![[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2951095.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)
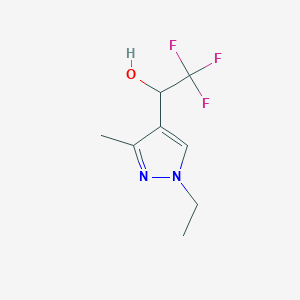

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)
